molecular formula C8H14O2 B1621061 2,6-Octanedione CAS No. 38275-04-6

2,6-Octanedione

Cat. No. B1621061
CAS RN: 38275-04-6
M. Wt: 142.2 g/mol
InChI Key: XSHOQLFLPSMAGQ-UHFFFAOYSA-N
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Description

2,6-Octanedione , also known as octane-2,6-dione , is a chemical compound with the molecular formula C8H14O2 . It belongs to the class of diketones and is characterized by its eight-carbon aliphatic chain with two carbonyl groups at positions 2 and 6. The compound exhibits interesting reactivity due to its functional groups and carbon backbone .


Synthesis Analysis

The synthesis of this compound involves various methods, including oxidation of aliphatic hydrocarbons , such as n-octane , using oxidizing agents like chromium trioxide or potassium permanganate . Additionally, it can be prepared through ketone-ketone condensation reactions or oxidative cleavage of alkenes .


Molecular Structure Analysis

The molecular structure of this compound consists of a linear eight-carbon chain with two carbonyl (C=O) groups at positions 2 and 6. The compound’s planar geometry allows for resonance stabilization of the carbonyl groups, influencing its reactivity .


Chemical Reactions Analysis

  • Metal Complex Formation : this compound forms stable complexes with transition metals, influencing catalytic processes .


Physical And Chemical Properties Analysis

  • Color : Typically colorless to pale yellow .

Scientific Research Applications

Probe for Homoaromatic Molecules

2,6-Octanedione derivatives have been studied as probes for understanding homoaromatic molecules. For example, 2,6-dicyano-1,5-dimethylsemibullvalene, synthesized from bicyclo[3.3.0]octanedione, has been explored for its ground state energy relative to homoaromatic transition states (Quast, Christ, Görlach, & Saal, 1982).

Synthesis of Flavor Compounds

This compound has been utilized in the synthesis of flavor compounds. For instance, 2,3-Octanedione, a flavor with a milk smell, was synthesized using a classical nitrosation process from 2-Octanone (He Xi-min, 2007).

Metal Chelation Studies

Research has been conducted on metal chelates with this compound derivatives. A study on 2,2,7-trimethyl-3,5-octanedione explored its ability to form transition metal and lanthanide complexes. These complexes displayed properties like high volatility and solubility in non-polar solvents, making them potentially useful in applications like vapor-plating of metals or as fuel additives (Wenzel, Williams, Haltiwanger, & Sievers, 1985).

Renewable Polymers and Fuels

2,7-Octanedione, derived from biomass through electrolysis, serves as a platform molecule for the production of renewable polymers and fuels. This compound can be transformed into chiral secondary diols for polymer chemistry or into branched cycloalkanes for use as high-octane gasoline (Wu et al., 2016).

Palladium-Catalyzed Intramolecular Hydroalkylation

Studies on palladium-catalyzed hydroalkylation of 3-butenyl β-diketones, such as 7-octene-2,4-dione, have been conducted. These studies provide insights into the reaction mechanisms and potential applications in organic synthesis (Qian, Pei, & Widenhoefer, 2005).

Fragmentation Analysis in Mass Spectrometry

The fragmentation behavior of 2,7-octanedione under chemical ionization has been studied. This research aids in understanding the interaction of carbonyl groups in mass spectrometry, which is important for analytical chemistry (Mueller et al., 1989).

Corrosion Inhibition

Research on spirocyclopropane derivatives, synthesized from this compound, showed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This highlights their potential use in industrial applications (Chafiq et al., 2020).

Safety and Hazards

  • Environmental Impact : Dispose of properly; avoid contamination of water sources .

Future Directions

  • Applications : Explore applications in catalysis , flavor chemistry , or material science .

properties

IUPAC Name

octane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-8(10)6-4-5-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHOQLFLPSMAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376768
Record name 2,6-octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38275-04-6
Record name 2,6-octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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